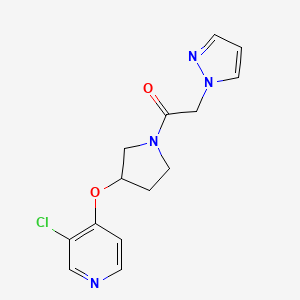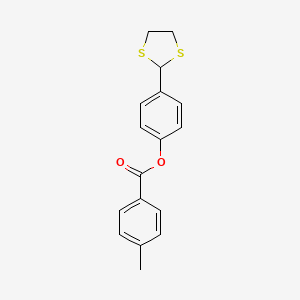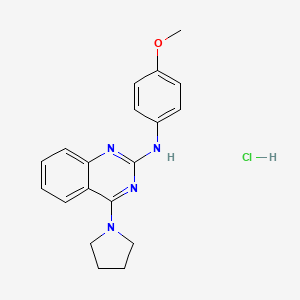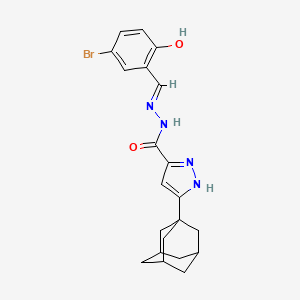![molecular formula C11H15ClN2O2 B2408985 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 2411243-43-9](/img/structure/B2408985.png)
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxazole family and has a molecular formula of C14H18ClN2O2. The aim of
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to modulate the activity of ion channels such as voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes in various in vitro and in vivo models of inflammation. This compound has also been shown to reduce pain and inflammation in various animal models of inflammatory pain. In addition, it has been reported to exhibit anticonvulsant activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide in lab experiments include its relatively simple synthesis method, its well-characterized biochemical and physiological effects, and its potential applications in the field of medicinal chemistry. However, there are also some limitations associated with the use of this compound. For example, it has been reported to exhibit some degree of toxicity in certain cell types and animal models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Finally, there is also a need for further research on the mechanism of action of this compound, which may provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide involves the reaction of 5-cyclopentyl-3-amino-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. The resulting product is a white solid that can be purified by recrystallization from a suitable solvent such as ethanol or acetone. The yield of this synthesis method is reported to be around 60-70%.
Applications De Recherche Scientifique
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c12-6-11(15)13-7-9-5-10(16-14-9)8-3-1-2-4-8/h5,8H,1-4,6-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABMCRIGJLXPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)


![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)
![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)


![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)